1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thiadiazole ring, and multiple methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiadiazole Ring: This step involves the reaction of the pyrrolidine derivative with a thiadiazole precursor under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O5S/c1-24-9-14-19-20-17(27-14)18-16(23)10-6-15(22)21(8-10)12-5-4-11(25-2)7-13(12)26-3/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,20,23) |
InChI Key |
AUIRNFCFCBOUHO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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